Antimalarial agent 36

antimalarial drug discovery structure-activity relationship P. falciparum resistance

Antimalarial agent 36 (compound 1) is a type II kinase inhibitor targeting EphA2, with EC50 42-58 nM against drug-sensitive (3D7) and multidrug-resistant (Dd2) P. falciparum, including artemisinin/piperaquine-resistant isolates. Key advantages: superior metabolic stability (T1/2=79.5 min vs 42.5 min for analog 16), high resistance barrier (MIR>7), and selectivity index 45-61 vs human cells. Validated benchmark for SAR-driven lead optimization. Order for preclinical antimalarial research targeting emerging drug resistance.

Molecular Formula C31H29ClF3N5O2S
Molecular Weight 628.1 g/mol
Cat. No. B15560173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 36
Molecular FormulaC31H29ClF3N5O2S
Molecular Weight628.1 g/mol
Structural Identifiers
InChIInChI=1S/C31H29ClF3N5O2S/c1-2-39-7-9-40(10-8-39)19-20-5-6-25(16-27(20)31(33,34)35)37-29(41)21-13-24(32)15-26(14-21)38-30(42)23-12-22(17-36-18-23)28-4-3-11-43-28/h3-6,11-18H,2,7-10,19H2,1H3,(H,37,41)(H,38,42)
InChIKeyYCBJHSLHAOZSHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimalarial Agent 36 (Compound 1): A Potent Type II Kinase Inhibitor Targeting EphA2


Antimalarial agent 36 (CAS 2982633-03-2), also designated as compound 1 in the primary literature, is a type II kinase inhibitor originally developed to target human ephrin type A receptor 2 (EphA2) and repurposed as an antimalarial agent [1]. It exhibits potent antiplasmodial activity against both drug-sensitive (3D7) and multidrug-resistant (Dd2) Plasmodium falciparum strains, with EC50 values of 42 ± 8 nM and 58 ± 5 nM, respectively [1]. The compound possesses a molecular formula of C31H29ClF3N5O2S and a molecular weight of 628.11 g/mol .

Why Antimalarial Agent 36 Cannot Be Simply Substituted by In-Class Analogs


While the antimalarial pipeline contains numerous kinase inhibitors, antimalarial agent 36 (compound 1) distinguishes itself through a unique combination of attributes not collectively present in its closest analogs: superior metabolic stability (T1/2 = 79.5 min vs. 42.5 min for compound 16), a high barrier to resistance (MIR > 7), and maintained potency against artemisinin- and piperaquine-resistant clinical isolates [1]. SAR analysis reveals that subtle structural modifications drastically alter both potency and selectivity—for example, replacement of the 3-Cl group with 2-F (compound 24) reduces activity >20-fold—underscoring that generic substitution without quantitative comparative data risks compromising experimental outcomes [1].

Quantitative Evidence Differentiating Antimalarial Agent 36 from Analogs


Potency Against Multidrug-Resistant and Drug-Sensitive P. falciparum Strains Compared to Lead-Optimized Analogs

Antimalarial agent 36 (compound 1) demonstrates potent activity against both the multidrug-resistant Dd2 strain (58 ± 5 nM) and the drug-sensitive 3D7 strain (42 ± 8 nM) of Plasmodium falciparum, with a Resistance Index (RI = Dd2 EC50/3D7 EC50) of 1.4, indicating minimal cross-resistance between these strains [1]. In direct head-to-head comparison within the same assay system, compound 16 (a close analog) exhibited higher potency (36 ± 3 nM for Dd2, 36 ± 2 nM for 3D7) but with a significantly lower selectivity index (HepG2 SI = 41 vs. 45 for compound 1) [1]. Compound 33 (another analog) showed slightly improved potency (31 nM Dd2, 35 nM 3D7) and higher selectivity (HepG2 SI = 92) but with reduced metabolic stability (T1/2 = 41.4 min vs. 79.5 min for compound 1) [1].

antimalarial drug discovery structure-activity relationship P. falciparum resistance

Selectivity Index Over Human Cell Lines Compared to Analogs

Antimalarial agent 36 exhibits selectivity indices (SI) of 45 (HepG2) and 61 (MCF7) relative to P. falciparum Dd2, calculated as the ratio of human cell EC50 to parasite EC50 [1]. In cross-study comparison, compound 1's selectivity is moderate but superior to several analogs: compound 16 has HepG2 SI = 41 and MCF7 SI = 61 despite its higher potency [1]. Notably, compound 33 achieves higher selectivity (HepG2 SI = 92, MCF7 SI = 114) but at the cost of reduced metabolic stability [1]. The selectivity profile of compound 1 is supported by kinase profiling showing an S(10) selectivity score of 0.035, indicating minimal off-target activity against a panel of human kinases [1].

selectivity profiling cytotoxicity drug safety

Metabolic Stability in Mouse Microsomes: Direct Comparison with Lead-Optimized Analogs

Antimalarial agent 36 demonstrates the highest metabolic stability among all active analogs (EC50 < 150 nM) evaluated in mouse liver microsomes, with a half-life (T1/2) of 79.5 min and intrinsic clearance (Clint) of 9 μL/min/mg [1]. In direct comparison, compound 16, the most potent analog in the series, exhibits a T1/2 of 42.5 min (1.9-fold shorter) and Clint of 16 μL/min/mg [1]. Compound 33, which shows improved potency and selectivity, has a T1/2 of 41.4 min (1.9-fold shorter) and Clint of 17 μL/min/mg [1]. By contrast, compound 6 is rapidly metabolized with a T1/2 of 15.1 min and Clint of 46 μL/min/mg, representing a 5.3-fold difference in half-life [1].

metabolic stability microsomal clearance lead optimization

Activity Against Artemisinin-Resistant Clinical Isolates and Cross-Resistance Profile

Antimalarial agent 36 maintains low nanomolar EC50 values against Cambodian clinical isolates with defined resistance phenotypes: artemisinin-sensitive (IPC 5188), artemisinin-resistant (IPC 5202), and artemisinin- and piperaquine-resistant (IPC 6261) [1]. In a piperaquine survival assay (48 h treatment), compound 1 achieved complete parasite clearance across all strains [1]. Furthermore, compound 1 showed no significant cross-resistance to P. falciparum lines harboring resistance-conferring mutations in AcAS, CARL, or PI4K, with EC50 values remaining unchanged [1]. Against ex vivo Ugandan clinical isolates, compound 1 maintained potent activity with an average EC50 of 9.21 nM, comparable to its activity against laboratory-adapted strains [1].

artemisinin resistance clinical isolates cross-resistance

High Barrier to Resistance: Minimum Inoculum of Resistance (MIR) Assay

Antimalarial agent 36 demonstrates a high barrier to resistance, with a minimum inoculum of resistance (MIR) value of >7, a metric that predicts the propensity of a compound to induce resistance [1]. In selection experiments, parasites (1.4 × 10⁷ and 3 × 10⁷) treated with 3 × EC10 of compound 1 were cleared from culture and failed to recover within 50 days [1]. Only one flask intermittently tolerated 2 × EC50, but after a second treatment pulse, parasites failed to rebound [1]. In contrast, compounds with lower MIR values (e.g., MIR = 1-3) typically yield resistant clones within weeks under similar selection pressure [1].

drug resistance MIR assay irresistibility

In Vivo Prophylactic and Therapeutic Efficacy in Murine Malaria Models

Antimalarial agent 36 demonstrates dual-stage in vivo efficacy in murine models of Plasmodium berghei infection [1]. In a prophylactic model (single IV dose 6 h before sporozoite inoculation), compound 1 at 15 mg/kg and 50 mg/kg cleared infection with no recrudescence up to 90 days [1]. In a therapeutic model (4-day Peter's test), IV administration at 15 mg/kg cured established blood-stage infection [1]. By comparison, the control compound GNF179, a known antiplasmodial with blood and liver stage activity, served as a positive control but requires higher doses for comparable efficacy in some models [1].

in vivo efficacy prophylaxis therapeutic

Antimalarial Agent 36: Targeted Research and Industrial Application Scenarios


Lead Optimization Programs Targeting Novel Antimalarial Chemotypes

Antimalarial agent 36 serves as a validated starting point for lead optimization efforts focused on type II kinase inhibitors with dual blood- and liver-stage activity. Its balanced potency profile (EC50 42-58 nM) and superior metabolic stability (T1/2 = 79.5 min) provide a foundation for SAR-driven improvements in oral bioavailability and PK properties [1]. Researchers can use compound 1 as a benchmark to evaluate new analogs, leveraging the extensive SAR data on central ring modifications (Table 4) and amide linker variations (Table 3) to guide rational design [1].

Preclinical Development of Antimalarials Effective Against Artemisinin-Resistant Strains

Given its retained potency against artemisinin- and piperaquine-resistant Cambodian clinical isolates (IPC 5202, IPC 6261) and ex vivo Ugandan isolates (average EC50 = 9.21 nM), compound 1 is ideally suited for preclinical programs targeting emerging drug resistance in Southeast Asia and Africa [1]. The compound's high barrier to resistance (MIR > 7) and lack of cross-resistance to AcAS, CARL, and PI4K mutants further support its candidacy for development as a next-generation antimalarial [1].

Screening and Profiling of Kinase Inhibitors with High Selectivity Over Human Kinases

Antimalarial agent 36 can be employed as a reference compound in phenotypic and target-based screens aimed at identifying Plasmodium-selective kinase inhibitors. Its S(10) selectivity score of 0.035, combined with selectivity indices of 45-61 against human HepG2 and MCF7 cells, provides a quantitative benchmark for assessing the selectivity of new chemical entities [1]. The compound's distinct type II kinase inhibitor pharmacophore also offers a scaffold for fragment-based drug discovery and computational modeling studies [1].

Pharmacokinetic and Metabolic Stability Studies in Antimalarial Drug Discovery

Compound 1's favorable microsomal stability profile (T1/2 = 79.5 min, Clint = 9 μL/min/mg) makes it a useful tool for validating in vitro metabolic stability assays and for benchmarking the clearance properties of new antimalarial leads [1]. Its pharmacokinetic parameters in mice (IV half-life 4.16 h, bioavailability 4.8%) provide a clear reference point for structure-property relationship studies aimed at improving oral absorption and reducing clearance [1].

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